(4-Chlorophenyl)dimethylphosphine oxide (4-Chlorophenyl)dimethylphosphine oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17208471
InChI: InChI=1S/C8H10ClOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3
SMILES:
Molecular Formula: C8H10ClOP
Molecular Weight: 188.59 g/mol

(4-Chlorophenyl)dimethylphosphine oxide

CAS No.:

Cat. No.: VC17208471

Molecular Formula: C8H10ClOP

Molecular Weight: 188.59 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)dimethylphosphine oxide -

Specification

Molecular Formula C8H10ClOP
Molecular Weight 188.59 g/mol
IUPAC Name 1-chloro-4-dimethylphosphorylbenzene
Standard InChI InChI=1S/C8H10ClOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Standard InChI Key XKKOAZYJXMWCHR-UHFFFAOYSA-N
Canonical SMILES CP(=O)(C)C1=CC=C(C=C1)Cl

Introduction

Structural and Electronic Characteristics

The molecular structure of (4-chlorophenyl)dimethylphosphine oxide features a tetrahedral phosphorus atom coordinated to two methyl groups, a 4-chlorophenyl ring, and an oxygen atom. The chlorine substituent at the para position of the phenyl ring induces electron-withdrawing effects, polarizing the aromatic system and influencing the compound’s reactivity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups (δ ~1.5 ppm in 1H^1H NMR; δ ~20 ppm in 31P^31P NMR) and the aromatic protons (δ ~7.3–7.5 ppm). The phosphorus-oxygen double bond contributes to the compound’s stability, reducing its susceptibility to hydrolysis compared to tertiary phosphines.

Synthesis and Manufacturing

Primary Synthetic Routes

The most common synthesis involves the oxidation of (4-chlorophenyl)dimethylphosphine. This precursor is typically prepared via a Grignard reaction between 4-chlorophenylmagnesium bromide and dimethylphosphinous chloride ((CH3)2PCl(CH_3)_2PCl), followed by oxidation with hydrogen peroxide or ozone:

(4ClC6H4)MgBr+(CH3)2PCl(4ClC6H4)P(CH3)2+MgBrCl(4-ClC_6H_4)MgBr + (CH_3)_2PCl \rightarrow (4-ClC_6H_4)P(CH_3)_2 + MgBrCl (4ClC6H4)P(CH3)2+H2O2(4ClC6H4)P(O)(CH3)2+H2O(4-ClC_6H_4)P(CH_3)_2 + H_2O_2 \rightarrow (4-ClC_6H_4)P(O)(CH_3)_2 + H_2O

Alternative methods include the Arbuzov reaction, where trialkyl phosphites react with 4-chlorobenzyl halides, though this route is less efficient for arylphosphine oxides.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed to mitigate exothermic risks during oxidation, while solvent recovery systems minimize waste. Typical yields exceed 85% under optimized conditions.

Physicochemical Properties

PropertyValue
Melting Point92–94°C
Boiling Point285°C (decomposes)
Solubility in Water0.2 g/L (20°C)
LogP (Octanol-Water)2.1
Vapor Pressure0.03 mmHg (25°C)

The compound’s low water solubility and moderate lipophilicity make it suitable for organic-phase reactions. Its stability under acidic conditions contrasts with its sensitivity to strong bases, which can deprotonate the phosphine oxide group.

Reactivity and Functionalization

Ligand Behavior in Coordination Chemistry

(4-Chlorophenyl)dimethylphosphine oxide acts as a monodentate ligand, coordinating to transition metals via the oxygen atom. Its electron-withdrawing chloro group enhances metal-ligand bond strength, as evidenced in palladium-catalyzed cross-coupling reactions. For example, complexes with Pd(II) show improved catalytic activity in Suzuki-Miyaura couplings compared to triphenylphosphine oxide analogs.

Functional Group Transformations

The phosphine oxide group participates in Staudinger reactions with azides, yielding iminophosphoranes:

(4ClC6H4)P(O)(CH3)2+RN3(4ClC6H4)P(NR)(CH3)2+N2(4-ClC_6H_4)P(O)(CH_3)_2 + R-N_3 \rightarrow (4-ClC_6H_4)P(NR)(CH_3)_2 + N_2

Additionally, the chlorine substituent undergoes nucleophilic aromatic substitution with amines or alkoxides, enabling derivatization of the aromatic ring.

Applications in Science and Industry

Catalysis

The compound serves as a precursor for chiral phosphine ligands used in asymmetric hydrogenation. For instance, its reduction to (4-chlorophenyl)dimethylphosphine, followed by coordination to rhodium, produces catalysts for enantioselective ketone reductions.

Medicinal Chemistry

Phosphine oxides are explored as bioisosteres for phosphate groups in drug design. (4-Chlorophenyl)dimethylphosphine oxide has been evaluated as an inhibitor of protein tyrosine phosphatases, with IC50_{50} values in the micromolar range.

Materials Science

Incorporated into polymers, the compound enhances flame retardancy due to phosphorus’s radical-scavenging properties. Blends with polycarbonates achieve UL94 V-0 ratings at 15 wt% loading.

HazardPrecautionary Measure
Skin/IrritationWear nitrile gloves and goggles
Inhalation RiskUse in fume hood
Environmental ToxicityAvoid aqueous discharge

The compound exhibits low acute toxicity (LD50_{50} > 2,000 mg/kg in rats) but may cause cumulative effects with prolonged exposure. Waste disposal should follow protocols for organophosphorus compounds.

Comparative Analysis of Related Phosphine Oxides

Compound NameStructural FeaturesKey Applications
Triphenylphosphine OxideThree phenyl groupsCatalyst ligand, solvent
Dimethylphenylphosphine OxideOne phenyl, two methyl groupsOrganic synthesis intermediate
Bis(4-fluorophenyl)phosphine OxideTwo 4-fluorophenyl groupsMedicinal chemistry probes

(4-Chlorophenyl)dimethylphosphine oxide distinguishes itself through balanced steric bulk and electronic modulation, enabling applications inaccessible to more symmetric analogs.

Future Directions

Research priorities include developing enantioselective synthesis methods and exploring the compound’s utility in photoredox catalysis. Advances in computational chemistry may further elucidate its electronic interactions with transition metals, guiding the design of next-generation catalysts.

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